C2 Ceramide-1-phosphate

Beschreibung

Eigenschaften

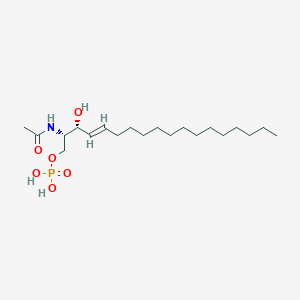

IUPAC Name |

[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26)/b16-15+/t19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZKJVGDYNEAW-QUDYQQOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Synthesis of C2 Ceramide-1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro synthesis of C2 Ceramide-1-Phosphate (C2-C1P), a critical bioactive sphingolipid involved in a myriad of cellular processes. The synthesis primarily relies on the enzymatic activity of Ceramide Kinase (CERK), which catalyzes the transfer of a phosphate (B84403) group from ATP to C2 ceramide. This document details the synthesis pathway, optimal reaction conditions, experimental protocols, and analytical methods for the successful in vitro production and analysis of C2-C1P.

The this compound Synthesis Pathway

The in vitro synthesis of C2-C1P is a single-step enzymatic reaction catalyzed by Ceramide Kinase (CERK).[1] CERK facilitates the transfer of the gamma-phosphate from an ATP molecule to the primary hydroxyl group of C2 ceramide (N-acetyl-D-erythro-sphingosine), yielding C2-C1P and ADP.[2] While CERK can phosphorylate various ceramide species, its activity towards short-chain ceramides (B1148491) like C2 ceramide has been a subject of investigation, with some studies indicating it may be a poorer substrate compared to its long-chain counterparts.[3][4] Nevertheless, the enzymatic synthesis of C2-C1P has been successfully demonstrated and is a valuable tool for studying the biological functions of this specific C1P species.[5]

The fundamental reaction is as follows:

C2 Ceramide + ATP --(Ceramide Kinase, Mg2+/Ca2+)--> this compound + ADP

Quantitative Data for In Vitro C2-C1P Synthesis

The efficiency of the in vitro synthesis of C2-C1P is influenced by several factors, including enzyme concentration, substrate availability, pH, temperature, and the presence of divalent cations. The following tables summarize key quantitative data for optimizing the reaction.

Table 1: Optimal Reaction Conditions for Human Ceramide Kinase (CERK)

| Parameter | Optimal Value/Range | Notes |

| pH | 6.0 - 7.8[2] | Activity significantly decreases outside this range.[6] |

| Temperature | 30°C - 37°C[6][7] | Activity is markedly lower at 25°C and 42°C.[6][7] |

| Divalent Cations | Mg2+ dependent, less dependent on Ca2+[4] | MgCl2 is commonly used in reaction buffers. |

Table 2: Substrate Specificity of Human Ceramide Kinase (CERK)

| Substrate | Activity | Notes |

| C2 Ceramide | Phosphorylated | Considered a poorer substrate compared to longer chain ceramides by some studies.[3][4] |

| C6, C8, C16 Ceramides | High activity | Generally considered good substrates for CERK.[2][8] |

| Dihydroceramides | Phosphorylated (to a lesser extent) | The 4-5 trans double bond in the sphingoid base is important for substrate recognition.[9][10] |

| Sphingosine (B13886) | Not a substrate | Demonstrates high specificity for ceramide.[9][10] |

| Diacylglycerol | Not a substrate | Demonstrates high specificity for ceramide.[9][10] |

Detailed Experimental Protocols

This section provides detailed methodologies for the in vitro synthesis and analysis of C2-C1P.

Protocol for In Vitro C2-C1P Synthesis using Radiolabeled ATP

This protocol is adapted from established methods for measuring ceramide kinase activity and is suitable for quantitative analysis.[11][12]

Materials:

-

Recombinant human Ceramide Kinase (hCERK)

-

C2 Ceramide

-

[γ-32P]ATP

-

ATP solution

-

MgCl2

-

MOPS buffer (pH 7.0)

-

NaCl

-

Dithiothreitol (DTT)

-

Chloroform

-

Methanol

-

1 M KCl

-

TLC plates (Silica Gel 60)

-

Developing solvent: Chloroform/acetone/Methanol/acetic acid/water (10:4:3:2:1, v/v/v/v/v)[11]

-

Phosphorimager or autoradiography film

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of C2 ceramide in a suitable organic solvent (e.g., ethanol (B145695) or chloroform/methanol).

-

For the reaction, evaporate the required amount of C2 ceramide to dryness under a stream of nitrogen.

-

Resuspend the dried lipid in a buffer containing a detergent to facilitate micelle formation, for example, 10 mM imidazole (B134444) (pH 6.6) with 7.5% n-octylglucoside.[11] Sonicate briefly to ensure complete solubilization.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Pre-incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 30°C or 37°C).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding 10 µL of [γ-32P]ATP (e.g., 5 µCi) mixed with cold ATP to achieve the desired final concentration (e.g., in 100 mM MgCl2).[11]

-

-

Incubation:

-

Reaction Termination and Lipid Extraction:

-

Analysis by Thin-Layer Chromatography (TLC):

-

Carefully transfer the lower organic phase to a new tube and dry it under a stream of nitrogen.

-

Resuspend the dried lipids in a small volume of Chloroform/Methanol (1:1, v/v).

-

Spot the sample onto a silica (B1680970) TLC plate.

-

Develop the plate using the developing solvent.

-

Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled C2-C1P.

-

The amount of C2-C1P can be quantified by densitometry and comparison to a standard curve.

-

Protocol for In Vitro C2-C1P Synthesis using a Fluorescent Assay

This non-radioactive method utilizes a fluorescently labeled ceramide analog (e.g., C6-NBD ceramide) and is suitable for high-throughput screening.[13]

Materials:

-

Recombinant human Ceramide Kinase (hCERK)

-

C6-NBD ceramide

-

ATP solution

-

MgCl2

-

HEPES buffer (pH 7.4)

-

KCl

-

Glycerol

-

DTT

-

Fatty acid-free BSA

-

Chloroform

-

Methanol

-

Tris buffer (pH 8.5)

-

Fluorescent plate reader

Procedure:

-

Reaction Setup:

-

Prepare a reaction buffer consisting of 20 mM HEPES (pH 7.4), 10 mM KCl, 15 mM MgCl2, 10% glycerol, 1 mM DTT, 1 mM ATP, and 0.2 mg/mL fatty acid-free BSA.[13]

-

Add 10 µM C6-NBD ceramide to the reaction buffer.

-

In a microplate, add the desired amount of recombinant hCERK.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the C6-NBD ceramide-containing reaction buffer to the wells with the enzyme.

-

Incubate the plate at 35°C for 20 minutes in the dark.[13]

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of Chloroform/Methanol (2:1, v/v).[13]

-

Mix thoroughly and centrifuge to separate the phases.

-

The fluorescently labeled C1P product will partition into the upper aqueous phase under alkaline conditions (pH > 8.0). Add a buffer such as 50 mM Tris, pH 8.5 to ensure this partitioning.[13]

-

-

Fluorescence Measurement:

-

Transfer an aliquot of the aqueous phase to a new microplate.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for NBD (e.g., excitation ~460 nm, emission ~535 nm).

-

The fluorescence intensity is proportional to the amount of C6-NBD-C1P produced.

-

Analytical Methods for C2-C1P Detection and Quantification

Accurate detection and quantification of the synthesized C2-C1P are crucial.

-

Thin-Layer Chromatography (TLC): As described in the protocol above, TLC is a straightforward method for separating C2-C1P from the unreacted C2 ceramide and other lipids, especially when using radiolabeled ATP.[11]

-

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS): This is a highly sensitive and specific method for the quantification of C1P species.[14][15] It allows for the separation of different C1P species and their accurate measurement based on their mass-to-charge ratio.[16] This method is particularly useful for non-radioactive synthesis and for analyzing complex lipid mixtures.

C1P Signaling Pathways

C2-C1P, once synthesized, can participate in various cellular signaling pathways. Understanding these pathways is essential for interpreting the results of in vitro studies and for drug development. C1P is a known regulator of cell proliferation, survival, and inflammation.[1][17][18]

This technical guide provides a solid foundation for researchers and professionals to embark on the in vitro synthesis and study of this compound. By following the detailed protocols and considering the quantitative data presented, reproducible and accurate results can be achieved, paving the way for new discoveries in the field of sphingolipid biology and therapeutics.

References

- 1. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Ceramide Kinase from Basolateral Membranes of Kidney Proximal Tubules: Kinetics, Physicochemical Requirements, and Physiological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide kinase - Wikipedia [en.wikipedia.org]

- 9. Substrate specificity of human ceramide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substrate specificity of human ceramide kinase Published, JLR Papers in Press, September 18, 2005. DOI 10.1194/jlr.M500313-JLR200 | Semantic Scholar [semanticscholar.org]

- 11. [Quantitative determination of ceramide using human recombinant ceramide kinase]:Glycoscience Protocol Online Database [jcggdb.jp]

- 12. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of sphingosine 1-phosphate, ceramides, and other bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Functions of C2 Ceramide-1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical signaling molecule involved in a myriad of cellular processes. The cell-permeable, short-chain analog, C2 Ceramide-1-Phosphate (C2-C1P), is an invaluable tool for elucidating these functions. This technical guide provides a comprehensive overview of the core biological functions of C2-C1P, detailing its involvement in cell proliferation, survival, apoptosis, and inflammation. We present key signaling pathways modulated by C2-C1P, supported by visual diagrams, and furnish detailed protocols for essential experiments. Furthermore, available quantitative data on its biological effects are summarized for comparative analysis, offering a valuable resource for researchers and professionals in drug development.

Core Biological Functions of this compound

C2-C1P, generated from the phosphorylation of C2-ceramide by ceramide kinase (CerK), acts as a pivotal second messenger with diverse and often opposing effects to its precursor, ceramide. While ceramide is widely recognized as a pro-apoptotic and anti-proliferative agent, C1P, including its C2 analog, generally promotes cell growth and survival.[1][2][3]

Regulation of Cell Proliferation and Survival

C2-C1P is a potent mitogenic agent, stimulating DNA synthesis and cell division in various cell types, including fibroblasts and myoblasts.[4][5] This pro-proliferative effect is mediated through the activation of several key signaling cascades. Notably, in C2C12 myoblasts, C1P has been shown to stimulate DNA synthesis in a concentration-dependent manner, with an optimal concentration of 15 μM.[4]

The pro-survival functions of C2-C1P are largely attributed to its ability to counteract the apoptotic effects of ceramide. It achieves this by inhibiting enzymes responsible for ceramide generation, such as acid sphingomyelinase (aSMase) and serine palmitoyltransferase (SPT).[1][2] By reducing intracellular ceramide levels, C2-C1P tips the cellular balance towards survival.

Modulation of Apoptosis

The anti-apoptotic role of C2-C1P is a cornerstone of its biological function. It has been demonstrated to block the activation of key executioner caspases, such as caspase-3 and caspase-9, thereby inhibiting the apoptotic cascade.[1] This inhibition of apoptosis is a critical mechanism in its promotion of cell survival, particularly under conditions of cellular stress.

Role in Inflammation

C2-C1P is a significant mediator of the inflammatory response, primarily through its direct activation of cytosolic phospholipase A2α (cPLA2α).[1][6] This activation leads to the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandins. However, it is important to note that the role of C1P in inflammation can be context-dependent, with some studies suggesting potential anti-inflammatory effects in certain tissues.[7]

Stimulation of Cell Migration

Exogenously applied C1P has been shown to stimulate the migration of various cell types, including macrophages and cancer cells.[8][9][10] This process is often mediated by a putative G protein-coupled receptor, leading to the activation of downstream signaling pathways that regulate cytoskeletal rearrangement and cell motility.[1][10]

Signaling Pathways Modulated by this compound

C2-C1P exerts its diverse biological effects by modulating several key intracellular signaling pathways.

cPLA2α Activation Pathway

C2-C1P directly binds to and activates cPLA2α, a critical enzyme in the inflammatory process. This interaction is calcium-dependent and leads to the translocation of cPLA2α to cellular membranes where it hydrolyzes phospholipids (B1166683) to release arachidonic acid.

PI3K/Akt Survival Pathway

C2-C1P promotes cell survival by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway leads to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.

MAPK/ERK Proliferation Pathway

The mitogenic effects of C2-C1P are partly mediated by the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This cascade plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation.

Quantitative Data on Biological Functions

The following tables summarize the available quantitative data on the effects of C2-C1P on various biological processes. It is important to note that comprehensive dose-response data is not always available in the literature.

| Biological Function | Cell Type | C2-C1P Concentration | Effect | Reference |

| Cell Proliferation | C2C12 Myoblasts | 15 µM | Optimal stimulation of DNA synthesis. | [4] |

| Cell Migration | Bone Marrow Stem Cells | 50 µM | Chemoattraction of VSELs, EPCs, and MSCs. | [8] |

| Apoptosis | HSC-3 Cells | 50 µM | Increased caspase-3/7 activity after 6-10 hours. | [11] |

Note: The effect of C2-C1P on apoptosis can be complex and cell-type dependent. While generally pro-survival, under certain conditions or in specific cell lines, its precursor C2-ceramide can induce apoptosis, and the balance between these lipids is crucial.

Detailed Experimental Protocols

[³H]Thymidine Incorporation Assay for Cell Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Protocol:

-

Cell Seeding: Seed cells (e.g., C2C12 myoblasts) in a 24-well plate at a density that allows them to reach 50-60% confluency.

-

Synchronization: Once attached, synchronize the cells by serum starvation for 24 hours.

-

Treatment: Replace the medium with fresh serum-free medium containing various concentrations of C2-C1P. Include a vehicle control.

-

Labeling: After the desired treatment period (e.g., 16-24 hours), add [³H]thymidine (e.g., 1 µCi/mL) to each well.

-

Incubation: Incubate the cells for 2-4 hours to allow for the incorporation of the radiolabel.

-

Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) and incubate on ice for 30 minutes to precipitate macromolecules.

-

Washing: Wash the cells twice with ice-cold 5% TCA.

-

Solubilization: Solubilize the precipitate in a sodium hydroxide (B78521) solution (e.g., 0.5 M NaOH).

-

Measurement: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the collective migration of a sheet of cells.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

-

Scratch: Create a "wound" by scratching the monolayer with a sterile p200 pipette tip.

-

Washing: Wash the cells with PBS to remove dislodged cells.

-

Treatment: Replace the medium with fresh medium containing C2-C1P or vehicle control.

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.

Boyden Chamber (Transwell) Assay for Chemotaxis

This assay measures the directional migration of cells towards a chemoattractant.

Protocol:

-

Chamber Preparation: Place Transwell inserts (with an appropriate pore size for the cell type) into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing C2-C1P to the lower chamber. Use medium without C2-C1P as a negative control.

-

Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 4-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).

-

Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of chemotaxis.

Conclusion

This compound is a multifaceted signaling molecule with profound effects on cell proliferation, survival, apoptosis, and inflammation. Its ability to activate key signaling pathways such as cPLA2α, PI3K/Akt, and MAPK/ERK underscores its importance in cellular homeostasis and pathology. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of targeting the C1P signaling network. Further research is warranted to fully elucidate the dose-dependent effects of C2-C1P across a broader range of cell types and biological contexts.

References

- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ceramide 1-phosphate stimulates proliferation of C2C12 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide 1-phosphate stimulates proliferation of C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of cell migration and inflammation by ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide-1-phosphate regulates migration of multipotent stromal cells (MSCs) and endothelial progenitor cells (EPCs) – implications for tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ceramide 1-phosphate (C1P) promotes cell migration Involvement of a specific C1P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The C2 Ceramide-1-Phosphate Signaling Cascade: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the C2 ceramide-1-phosphate (C1P) signaling cascade, a critical pathway involved in a myriad of cellular processes including inflammation, cell proliferation, survival, and migration. This document details the core components of the cascade, summarizes key quantitative data, provides detailed experimental protocols for studying the pathway, and visualizes the intricate signaling networks and experimental workflows.

Core Components of the C1P Signaling Cascade

The C1P signaling pathway is initiated by the phosphorylation of ceramide, a central lipid in sphingolipid metabolism. The key molecular players in this cascade are:

-

Ceramide Kinase (CERK): The primary enzyme responsible for the synthesis of C1P from ceramide and ATP.[1][2][3][4] CERK is a crucial regulatory node in the pathway, controlling the balance between the pro-apoptotic signaling of ceramide and the pro-survival and pro-inflammatory signals of C1P.[5] The enzyme's activity is stimulated by calcium ions.[1][6]

-

Ceramide-1-Phosphate (C1P): The central signaling lipid in this cascade. C1P acts as a second messenger, directly interacting with and modulating the activity of downstream effector proteins.[3][6] It is involved in diverse cellular functions, including cell growth, survival, and inflammation.[3][6][7]

-

Cytosolic Phospholipase A2 (cPLA2α): A key downstream effector of C1P.[3][8][9] C1P directly binds to the C2 domain of cPLA2α, promoting its translocation to the membrane and subsequent activation.[8][10][11] This leads to the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids.[3][6][9]

-

Ceramide-1-Phosphate Transfer Protein (CPTP): This protein is responsible for the non-vesicular transport of C1P between different cellular membranes, such as from its site of synthesis in the trans-Golgi network to the plasma membrane.[12][13][14][15] CPTP plays a vital role in regulating the subcellular localization and signaling functions of C1P.[12][15]

-

C1P Phosphatases: These enzymes dephosphorylate C1P back to ceramide, thereby terminating its signaling activity.[3] This enzymatic activity is crucial for maintaining the cellular balance between these two signaling lipids.

Quantitative Data Summary

The following tables summarize key quantitative data related to the C1P signaling cascade, providing a comparative overview for researchers.

Table 1: Ceramide Kinase (CERK) Substrate Specificity and Kinetic Parameters

| Substrate | Relative Activity (%) | Km (µM) | Vmax (nmol/min/mg) | Reference |

| C2-ceramide | Low | 187 | - | [16] |

| C6-ceramide | High | - | - | [1][16] |

| C8-ceramide | High | - | - | [1][16] |

| C16-ceramide | High | - | - | [1][16] |

| C20-ceramide | Low | - | - | [1] |

| C22-ceramide | Low | - | - | [1] |

| C24-ceramide | Low | - | - | [1] |

| Dihydroceramide | Low | - | - | [1] |

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available.

Table 2: Regulation of Ceramide Kinase (CERK) Activity

| Regulator | Effect | Concentration | Reference |

| Calcium (Ca2+) | Activator | µM range | [1] |

| N,N-Dimethylsphingosine (DMS) | Inhibitor | - | [16] |

| Sphinganine | Inhibitor | - | [16] |

| Sphingenine | Inhibitor | - | [16] |

| Sulfatide | Inhibitor | - | [16] |

| Cardiolipin | Biphasic (activates at low, inhibits at high conc.) | 0.1 µM (activation) | [16] |

Note: "-" indicates specific concentration data not available in the cited sources.

Signaling Pathways

The C1P signaling cascade is integral to several key cellular processes. The following diagrams illustrate the major signaling pathways.

Caption: C1P Synthesis and Transport by CPTP.

Caption: C1P-Mediated Inflammatory Signaling.

Caption: C1P-Mediated Cell Survival Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the C1P signaling cascade.

Ceramide Kinase (CERK) Activity Assay

This protocol describes a method to measure CERK activity by quantifying the formation of radiolabeled C1P from ceramide and [γ-³²P]ATP.[17][18][19]

Materials:

-

Cell lysates or purified CERK enzyme

-

Ceramide substrate (e.g., C8-ceramide)

-

[γ-³²P]ATP

-

Reaction buffer (e.g., 20 mM MOPS, pH 7.2, 50 mM NaCl, 1 mM DTT, 2 mM EGTA, 3 mM CaCl₂)[17]

-

Lipid extraction solvents (e.g., chloroform/methanol mixture)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Phosphorimager or scintillation counter

Workflow Diagram:

Caption: Workflow for Ceramide Kinase Activity Assay.

Detailed Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the cell lysate or purified CERK with the ceramide substrate and reaction buffer.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP and MgCl₂ to the mixture.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture.

-

Lipid Extraction: Perform a lipid extraction to separate the lipid phase from the aqueous phase.

-

TLC Separation: Spot the lipid extract onto a TLC plate and develop it using an appropriate solvent system to separate C1P from other lipids.

-

Quantification: Visualize and quantify the radiolabeled C1P spot using a phosphorimager or by scraping the corresponding silica (B1680970) and measuring radioactivity with a scintillation counter.

Cytosolic Phospholipase A2 (cPLA2) Activity Assay

This protocol outlines a common method to measure cPLA2 activity by detecting the release of a fluorescent or radiolabeled fatty acid from a phospholipid substrate.[20][21][22]

Materials:

-

Cell lysates or purified cPLA2 enzyme

-

Phospholipid substrate (e.g., arachidonoyl thio-PC for colorimetric assay, or radiolabeled arachidonic acid-containing phosphatidylcholine)[20]

-

Assay buffer (e.g., cPLA2 Assay Buffer)

-

Detection reagent (e.g., DTNB for colorimetric assay)

-

Microplate reader or scintillation counter

Workflow Diagram:

Caption: Workflow for cPLA2 Activity Assay.

Detailed Procedure:

-

Prepare Reaction Mixture: In a microplate well or tube, combine the cell lysate or purified cPLA2 with the phospholipid substrate and assay buffer.

-

Initiate and Incubate: Initiate the reaction and incubate at the optimal temperature for a specific duration.

-

Product Detection:

-

Colorimetric Assay: Add a detection reagent (e.g., DTNB) that reacts with the released fatty acid to produce a colored product. Measure the absorbance using a microplate reader.

-

Radiometric Assay: If using a radiolabeled substrate, stop the reaction and separate the released radiolabeled fatty acid from the substrate using TLC or column chromatography.[20][22]

-

-

Quantification: Quantify the amount of product formed to determine the cPLA2 activity.

Conclusion

The this compound signaling cascade is a complex and tightly regulated pathway with profound implications for cellular function and disease. Understanding the intricate interplay between its core components is crucial for the development of novel therapeutic strategies targeting a range of conditions, from inflammatory diseases to cancer. This technical guide provides a foundational resource for researchers to delve into the C1P signaling network, offering a summary of key data, established signaling pathways, and detailed experimental protocols to facilitate further investigation in this exciting field.

References

- 1. Ceramide kinase - Wikipedia [en.wikipedia.org]

- 2. Ceramide kinase: the first decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceramide and ceramide 1-phosphate in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.biologists.com [journals.biologists.com]

- 12. CPTP [collab.its.virginia.edu]

- 13. Ceramide-1-phosphate transfer protein (CPTP) regulation by phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of ceramide-1-phosphate transport proteins [asbmb.org]

- 15. Ceramide-1-phosphate and its transfer proteins in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. A specific ceramide kinase assay to measure cellular levels of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A continuous fluorescence-based assay for the human high-molecular-weight cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

C2 Ceramide-1-Phosphate: A Technical Guide to its Core Role in Apoptosis Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that stands in stark opposition to its precursor, ceramide. While ceramide is a well-established inducer of cell cycle arrest and apoptosis, C1P actively promotes cell survival, proliferation, and inflammatory responses.[1][2][3] This guide provides an in-depth examination of the molecular mechanisms through which C1P, particularly its cell-permeable analog C2-C1P, exerts its potent anti-apoptotic effects. We will dissect the key signaling pathways, present relevant quantitative data, and provide detailed experimental protocols for studying its function. The central theme is the "sphingolipid rheostat," where the intracellular balance between ceramide and C1P dictates the cell's fate.[4]

The Sphingolipid Rheostat: Ceramide vs. Ceramide-1-Phosphate

The regulation of apoptosis is a tightly controlled process, essential for tissue homeostasis. Sphingolipids have emerged as crucial signaling molecules in this process. Ceramide, generated either through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases (SMases) or via de novo synthesis, is a potent pro-apoptotic signal.[3][5] It can trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation.[5][6][7]

Conversely, ceramide can be phosphorylated by Ceramide Kinase (CERK) to form C1P.[8][9] This conversion is a critical control point. C1P generally functions as a pro-survival and mitogenic signal, directly counteracting the effects of ceramide.[3][8] The balance between these two lipids is a key determinant of whether a cell undergoes apoptosis or survives.[4]

Core Anti-Apoptotic Signaling Pathways of C1P

C1P employs multiple strategies to inhibit apoptosis, primarily by suppressing the generation of its pro-apoptotic precursor, ceramide, and by activating downstream pro-survival signaling cascades.

Inhibition of Ceramide Production

A primary mechanism of C1P's anti-apoptotic action is the direct inhibition of enzymes responsible for ceramide synthesis. By cutting off the supply of ceramide, C1P effectively disarms a key apoptotic trigger.

-

Direct Inhibition of Acid Sphingomyelinase (A-SMase): Exogenously added C1P has been shown to inhibit A-SMase in intact macrophages and cell homogenates, suggesting a direct physical interaction.[8][10] This inhibition prevents the breakdown of sphingomyelin into ceramide, thus reducing pro-apoptotic signaling.[10][11]

-

Inhibition of Serine Palmitoyl Transferase (SPT): C1P can also block the de novo synthesis of ceramide by inhibiting SPT, the first and rate-limiting enzyme in this pathway.[1][12] This action prevents ceramide accumulation in response to cellular stress, further promoting cell survival.[1]

References

- 1. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingolipid - Wikipedia [en.wikipedia.org]

- 3. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ceramide-induced apoptosis in renal tubular cells: a role of mitochondria and sphingosine-1-phoshate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide-1-phosphate blocks apoptosis through inhibition of acid sphingomyelinase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Dual Role of C2 Ceramide-1-Phosphate in Inflammation: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted role of C2 ceramide-1-phosphate (C2-C1P) in the inflammatory process. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of C2-C1P action, presenting both its pro- and anti-inflammatory functions. The information is supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Executive Summary

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, and its cell-permeable analog C2-C1P, are critical signaling molecules in a variety of cellular processes, including inflammation. C1P is synthesized from ceramide by the action of ceramide kinase (CerK). It exerts its effects both as an intracellular second messenger and as an extracellular ligand, binding to a putative G protein-coupled receptor. The inflammatory response to C2-C1P is context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties. This guide will dissect these dual roles, providing a comprehensive overview of the current understanding of C2-C1P's mechanism in inflammation.

Pro-Inflammatory Mechanisms of this compound

The primary pro-inflammatory action of C1P involves the activation of cytosolic phospholipase A2 (cPLA₂), a key enzyme in the production of arachidonic acid, the precursor to pro-inflammatory eicosanoids such as prostaglandins.[1][2] Intracellular C1P directly binds to the C2 domain of cPLA₂, promoting its translocation to the membrane and subsequent activation.[3][4]

C2-C1P-Mediated Signaling Pathways in Pro-Inflammation

The pro-inflammatory signaling cascade initiated by C2-C1P involves several key downstream effectors, including mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK.[1]

Anti-Inflammatory Mechanisms of this compound

Paradoxically, C2-C1P also exhibits potent anti-inflammatory effects. This is primarily achieved through the inhibition of pro-inflammatory cytokine production and the suppression of the NF-κB signaling pathway.[5] Furthermore, C1P has been shown to promote the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10).[6]

C2-C1P-Mediated Signaling Pathways in Anti-Inflammation

The anti-inflammatory actions of extracellular C2-C1P are thought to be mediated by a putative G protein-coupled receptor, leading to the inhibition of key inflammatory transcription factors. A C1P analog, PCERA-1, has been shown to exert its anti-inflammatory effects via a cAMP-PKA-CREB pathway.[7]

Quantitative Data on C2-C1P in Inflammation

The following tables summarize the quantitative effects of C1P and its analogs on various inflammatory parameters.

| Parameter | Cell Type | Compound | Concentration | Effect | Reference |

| MCP-1 Release | J774A.1 Macrophages | C1P | 0.1 - 10 µM | Dose-dependent increase | [8] |

| TNF-α Production | RAW264.7 Macrophages | PCERA-1 | EC₅₀ ≈ 100 nM | Suppression of LPS-induced production | [6] |

| IL-10 Production | RAW264.7 Macrophages | PCERA-1 | EC₅₀ ≈ 100 nM | Induction of LPS-induced production | [6] |

| Acid Sphingomyelinase | Intact Macrophages | C1P | 30 µM | Full blockade of activity | [9] |

| Prostaglandin E₂ Production | A549 Lung Carcinoma | PGE₂ | 10 - 1000 pg/mL | Dose-dependent increase in COX-2 expression | |

| Macrophage Migration | RAW 264.7 Macrophages | C1P | K_d ≈ 7.8 µM | Stimulation via a putative receptor |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Macrophage Stimulation and Cytokine Measurement

This protocol describes the stimulation of RAW 264.7 macrophages to measure cytokine production in response to C2-C1P.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (C2-C1P)

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α and IL-10

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 2 x 10⁵ cells/well and incubate for 48 hours.

-

Pre-incubate cells with varying concentrations of C2-C1P for 30 minutes.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 2-4 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-10 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of neutrophil polarization and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingomyelinase D/Ceramide 1-Phosphate in Cell Survival and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A ceramide-1-phosphate analogue, PCERA-1, simultaneously suppresses tumour necrosis factor-α and induces interleukin-10 production in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ceramide-1-phosphate analogue PCERA-1 modulates tumour necrosis factor-α and interleukin-10 production in macrophages via the cAMP–PKA–CREB pathway in a GTP-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. addi.ehu.es [addi.ehu.es]

- 9. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dichotomy of C2 Ceramide-1-Phosphate: An In-depth Technical Guide to its Intracellular and Extracellular Actions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical signaling molecule with a fascinating dual role in cellular regulation. Its actions are starkly divided between the intracellular and extracellular compartments, governing a diverse array of physiological and pathological processes. This technical guide provides a comprehensive overview of the distinct mechanisms of action of a cell-permeable, short-chain analog, C2 Ceramide-1-Phosphate (C2-C1P), presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and therapeutic development.

Intracellular Actions of this compound: Orchestrating Inflammation and Survival

Once inside the cell, C2-C1P primarily functions as a potent allosteric activator of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. It also plays a significant role in promoting cell survival and proliferation through various signaling pathways.

Direct Activation of Cytosolic Phospholipase A2α (cPLA2α)

The most well-characterized intracellular action of C1P is the direct binding and activation of cPLA2α.[1][2][3][4] This interaction is crucial for the initiation of the eicosanoid signaling pathway, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

-

Mechanism of Action: C2-C1P binds with high affinity to a cationic patch in the β-groove of the N-terminal C2 domain of cPLA2α.[2][5] This binding is calcium-dependent and significantly lowers the concentration of intracellular calcium required for the enzyme's activation.[1] The binding of C1P induces a conformational change in cPLA2α, facilitating its translocation from the cytosol to intracellular membranes, such as the Golgi apparatus and perinuclear regions, where its phospholipid substrates reside.[1][2] This leads to the release of arachidonic acid from membrane phospholipids, the rate-limiting step in eicosanoid biosynthesis.

Pro-survival and Mitogenic Signaling

Intracellular C2-C1P also contributes to cell survival and proliferation by modulating key signaling cascades.[3][6][7]

-

Inhibition of Apoptosis: C1P can inhibit acid sphingomyelinase, an enzyme that generates the pro-apoptotic molecule ceramide.[6][7] This shifts the cellular balance towards survival.

-

Activation of Pro-Growth Pathways: C1P has been shown to activate several pro-survival and mitogenic signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathways, specifically Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[3][7]

Quantitative Data: Intracellular C2-C1P Actions

| Parameter | Value | Cell Type/System | Reference |

| C2-C1P concentration for cPLA2α translocation | 2.5 µM | A549 cells | [1] |

| EC50 of calcium for cPLA2α activation (in the presence of C1P) | 31 nM | In vitro | [7] |

| EC50 of calcium for cPLA2α activation (in the absence of C1P) | 191 nM | In vitro | [7] |

| KCa for C1P interaction with cPLA2α | 1.54 µM | In vitro | [7] |

Extracellular Actions of this compound: A Master Regulator of Cell Migration

When present in the extracellular milieu, C2-C1P acts as a ligand for a specific cell surface receptor, initiating signaling cascades that potently stimulate cell migration and invasion. This has profound implications in both physiological processes like immune responses and pathological conditions such as cancer metastasis.

G Protein-Coupled Receptor (GPCR) Signaling

The extracellular effects of C1P are mediated by a putative G protein-coupled receptor (GPCR).[4][7][8] While this receptor has not been definitively identified, experimental evidence points to its key characteristics.

-

Receptor Characteristics: The receptor is sensitive to pertussis toxin, which indicates that it couples to a Gi protein.[8] This distinguishes it from the well-characterized sphingosine-1-phosphate (S1P) receptors.

-

Downstream Signaling: Upon ligand binding, the activated GPCR initiates a signaling cascade that involves the activation of PI3K/Akt and ERK1/2 pathways.[9] Furthermore, the transcription factor Nuclear Factor-kappa B (NF-κB) is a crucial downstream effector.[9]

Stimulation of Cell Migration and Invasion

The activation of these downstream signaling pathways converges to promote the reorganization of the cytoskeleton and the expression of genes involved in cell motility, leading to enhanced cell migration and invasion.[8][10] This has been observed in various cell types, including macrophages and pancreatic cancer cells.[7][8] A key distinction is that intracellularly generated C1P does not induce cell migration, highlighting the specific role of the extracellular pool of this lipid.[10][11]

Quantitative Data: Extracellular C2-C1P Actions

| Parameter | Value | Cell Type/System | Reference |

| Kd for C1P receptor binding | ~7.8 µM | Raw 264.7 macrophages | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Intracellular C2-C1P Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. c2 Domain [blanco.biomol.uci.edu]

- 4. Quantifying information of intracellular signaling: progress with machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C2 Domains from Different Ca2+ Signaling Pathways Display Functional and, Mechanistic Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ceramide 1-phosphate is a direct activator of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Ceramide 1-phosphate (C1P) promotes cell migration Involvement of a specific C1P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of cell migration and inflammation by ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

Ceramide Kinase (CerK) Substrate Specificity for C2 Ceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the substrate specificity of ceramide kinase (CerK), with a particular focus on N-acetyl-D-erythro-sphingosine (C2 ceramide). It is designed to be a comprehensive resource, incorporating quantitative kinetic data, detailed experimental methodologies, and visual representations of key processes to support research and development in sphingolipid-mediated signaling pathways.

Core Concept: Ceramide Kinase and its Substrate

Ceramide kinase is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the ATP-dependent phosphorylation of ceramide to form ceramide-1-phosphate (C1P).[1] This conversion is a key regulatory node, as ceramide and C1P often have opposing roles in cellular processes such as apoptosis, proliferation, and inflammation. The substrate specificity of CerK is therefore of paramount importance in understanding its biological function and in the development of targeted therapeutics.

CerK exhibits a high degree of specificity for its ceramide substrate. Key structural features required for recognition include a non-methylated primary hydroxyl group, a free hydrogen on the secondary amide group, and the presence of the sphingoid chain.[2] The enzyme is stereospecific, showing a clear preference for the D-erythro isomer of ceramides (B1148491).[3][4] While CerK can phosphorylate a range of ceramides with varying N-acyl chain lengths, its activity is significantly influenced by the length of this chain.

Quantitative Analysis of Substrate Specificity

While CerK can phosphorylate short-chain ceramides, including C2 ceramide, it generally shows a preference for ceramides with longer acyl chains, such as C6 and C8.[1][3] However, the method of substrate delivery in vitro can significantly impact these findings; the use of albumin as a carrier for short-chain ceramides has been shown to result in higher enzymatic activities.[4] The Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal velocity, provides a quantitative measure of the enzyme's affinity for a substrate. A lower Km value indicates a higher affinity.

The kinetic parameters for human ceramide kinase with various short-chain ceramide substrates are summarized below.

| Substrate | Michaelis-Menten Constant (Km) | Reference |

| C2 Ceramide | 22 µM | [3] |

| C6 Ceramide | 30 µM | [3] |

| C8 Ceramide | 187 µM | [3] |

Table 1: Kinetic parameters of human ceramide kinase for short-chain ceramide substrates.

Signaling Pathway: C2 Ceramide Phosphorylation

The enzymatic reaction catalyzed by CerK involves the transfer of a gamma-phosphate group from ATP to the 1-hydroxyl position of C2 ceramide, yielding C2-ceramide-1-phosphate and ADP.

References

- 1. Ceramide kinase - Wikipedia [en.wikipedia.org]

- 2. Substrate specificity of human ceramide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Further characterization of mammalian ceramide kinase: substrate delivery and (stereo)specificity, tissue distribution, and subcellular localization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

C2 Ceramide-1-Phosphate: A Bioactive Sphingolipid at the Crossroads of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P), the phosphorylated metabolite of ceramide, has emerged as a critical bioactive sphingolipid that regulates a multitude of cellular processes, often acting in opposition to the pro-apoptotic and anti-proliferative functions of its precursor. This technical guide focuses specifically on the short-chain, cell-permeable analog, C2 ceramide-1-phosphate (C2-C1P), a valuable tool for elucidating the complex signaling networks governed by C1P. This document provides a comprehensive overview of C2-C1P's synthesis, metabolism, and its multifaceted roles in cell proliferation, inflammation, and survival. Detailed methodologies for key experiments, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and drug development efforts targeting sphingolipid-mediated pathways.

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a diverse class of bioactive molecules that play pivotal roles in signal transduction. The balance between different sphingolipid species is crucial for maintaining cellular homeostasis, and a dysregulation of this equilibrium is implicated in numerous pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. At the heart of sphingolipid metabolism lies ceramide, a central hub that can be metabolized into various downstream effectors. One such critical metabolite is ceramide-1-phosphate (C1P), generated through the phosphorylation of ceramide by ceramide kinase (CerK).

C1P has been shown to exert pro-proliferative, pro-survival, and pro-inflammatory effects, often antagonizing the actions of ceramide. To dissect the intricate signaling pathways modulated by C1P, researchers frequently utilize synthetic, short-chain analogs such as this compound (N-acetyl-D-sphingosine-1-phosphate). The acyl chain length of C1P analogs has been shown to be a critical determinant of their biological activity. The acetyl group (C2) in C2-C1P renders the molecule cell-permeable, allowing for the direct investigation of its intracellular effects.

This guide provides a detailed exploration of C2-C1P as a bioactive sphingolipid, offering insights into its synthesis, its role in key signaling pathways, and practical guidance on experimental methodologies.

Synthesis and Metabolism of this compound

The primary route for the formation of C1P, including its C2 analog, is through the enzymatic activity of ceramide kinase (CerK). This enzyme catalyzes the transfer of the gamma-phosphate from ATP to the 1-hydroxyl group of ceramide.

Enzymatic Synthesis

-

Enzyme: Ceramide Kinase (CerK)

-

Substrates: C2-Ceramide and ATP

-

Product: C2-Ceramide-1-Phosphate and ADP

The reverse reaction, the dephosphorylation of C1P back to ceramide, is catalyzed by C1P phosphatases, which belong to the lipid phosphate (B84403) phosphatase (LPP) family. This enzymatic balance between CerK and C1P phosphatases tightly regulates the intracellular levels of these two antagonistic signaling molecules.

DOT Representation of C2-C1P Metabolism

Caption: Metabolic interconversion of C2-Ceramide and C2-C1P.

Key Signaling Pathways Modulated by this compound

C2-C1P has been demonstrated to influence a number of critical signaling cascades, primarily impacting cell proliferation, survival, and inflammation.

Activation of Cytosolic Phospholipase A2 (cPLA₂) and Inflammatory Responses

A well-established role of C1P is the direct activation of cytosolic phospholipase A₂ (cPLA₂), a key enzyme in the inflammatory process. cPLA₂ catalyzes the hydrolysis of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of eicosanoids, potent inflammatory mediators.

C1P binds directly to the C2 domain of cPLA₂, promoting its translocation to the membrane and subsequent activation. This interaction is specific, and the acyl chain length of C1P can influence the extent of cPLA₂ activation.

Caption: C2-C1P-mediated activation of cPLA₂ and the inflammatory cascade.

Promotion of Cell Proliferation and Survival via the PI3K/Akt Pathway

C2-C1P has been shown to promote cell proliferation and inhibit apoptosis, in part through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, survival, and metabolism.

Activation of this pathway by C2-C1P leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis.

Caption: C2-C1P promotes cell survival through the PI3K/Akt signaling pathway.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. C1P has been implicated in the activation of the NF-κB pathway, contributing to its pro-inflammatory and pro-survival effects. C2-C1P can induce the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows the active NF-κB complex to translocate to the nucleus and initiate the transcription of target genes.

Caption: C2-C1P-mediated activation of the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioactivity of C2-C1P and related molecules from various studies. It is important to note that experimental conditions can significantly influence these values.

Table 1: Cellular Proliferation and Viability

| Cell Line | Assay | Compound | Concentration | Effect | Reference |

| Rat-1 fibroblasts | DNA synthesis | C2-C1P | 1-10 µM | Stimulation of DNA synthesis | |

| A549 lung carcinoma | MTT assay | C2-C1P | 10-50 µM | Increased cell viability | |

| C2C12 myoblasts | Cell counting | C1P | 15 µM | Increased cell number |

Table 2: Enzyme Activation and Inhibition

| Enzyme | Assay | Compound | Concentration/Parameter | Effect | Reference |

| cPLA₂ | In vitro activity assay | C1P | EC₅₀ ~1 µM | Activation | |

| Ceramide Kinase | In vitro kinase assay | C2-ceramide | - | Substrate | |

| Acid Sphingomyelinase | In vitro activity assay | C1P | - | Inhibition |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of C2-C1P.

In Vitro Ceramide Kinase Assay

This assay measures the activity of CerK by quantifying the conversion of a ceramide substrate to C1P.

-

Principle: Recombinant CerK is incubated with C2-ceramide and [γ-³²P]ATP. The radiolabeled C2-C1P product is then separated from the unreacted ATP by thin-layer chromatography (TLC) and quantified by autoradiography or scintillation counting.

-

Key Reagents:

-

Recombinant Ceramide Kinase

-

C2-ceramide

-

[γ-³²P]ATP

-

TLC plates

-

Scintillation counter or phosphorimager

-

-

General Procedure:

-

Prepare a reaction mixture containing buffer, C2-ceramide (solubilized with a detergent like Triton X-100), and recombinant CerK.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Separate the lipid phase and spot it onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate C2-C1P from other lipids and ATP.

-

Visualize and quantify the radiolabeled C2-C1P spot.

-

cPLA₂ Activation Assay

This assay determines the ability of C2-C1P to activate cPLA₂ by measuring the release of arachidonic acid.

-

Principle: A vesicle-based assay is commonly used where radiolabeled arachidonic acid is incorporated into phospholipids. Recombinant cPLA₂ is added in the presence or absence of C2-C1P, and the release of free radiolabeled arachidonic acid is measured.

-

Key Reagents:

-

Recombinant cPLA₂

-

Phospholipid vesicles containing [³H]arachidonic acid

-

C2-C1P

-

Scintillation counter

-

-

General Procedure:

-

Prepare phospholipid vesicles incorporating a radiolabeled arachidonic acid substrate.

-

Incubate the vesicles with recombinant cPLA₂ in a suitable buffer.

-

Add C2-C1P at various concentrations.

-

Incubate at 37°C to allow for the enzymatic reaction.

-

Terminate the reaction and separate the free arachidonic acid from the vesicles (e.g., by lipid extraction and TLC).

-

Quantify the amount of released [³H]arachidonic acid by scintillation counting.

-

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Key Reagents:

-

Cell line of interest

-

C2-C1P

-

MTT solution

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

-

-

General Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of C2-C1P for the desired time period.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Quantification of C2-C1P in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of sphingolipids, including C2-C1P, in complex biological matrices.

-

Principle: Lipids are extracted from the biological sample, separated by liquid chromatography, and then ionized and fragmented in a mass spectrometer. The specific fragmentation pattern of C2-C1P allows for its highly sensitive and selective detection and quantification.

-

Key Steps:

-

Lipid Extraction: A robust lipid extraction method, such as the Bligh-Dyer or Folch method, is used to isolate lipids from cells or tissues.

-

Internal Standard: A known amount of a suitable internal standard (e.g., a deuterated or ¹³C-labeled C1P analog) is added to the sample before extraction to correct for sample loss and ionization suppression.

-

LC Separation: The extracted lipids are separated on a reverse-phase or normal-phase LC column.

-

MS/MS Detection: The eluting lipids are analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for C2-C1P and the internal standard are monitored for quantification.

-

Conclusion and Future Directions

This compound is a powerful pharmacological tool that has been instrumental in unraveling the diverse biological functions of its endogenous counterpart, C1P. Its ability to permeate cell membranes and activate key signaling pathways involved in cell proliferation, survival, and inflammation has provided invaluable insights into the complex sphingolipid signaling network. The opposing roles of ceramide and C1P highlight the importance of the "sphingolipid rheostat" in determining cell fate.

Future research should focus on several key areas:

-

Receptor Identification: While some intracellular targets of C1P are known, the existence and identity of a specific cell surface receptor for C1P remain an area of active investigation.

-

Therapeutic Potential: Given its pro-proliferative and pro-survival activities, inhibitors of ceramide kinase or antagonists of C1P signaling may hold therapeutic promise for the treatment of cancer and inflammatory diseases. Conversely, C1P mimetics could be explored for their potential in regenerative medicine.

-

In Vivo Studies: While in vitro studies have been informative, further in vivo research using animal models is crucial to fully understand the physiological and pathological roles of the CerK/C1P signaling axis.

The continued exploration of C2-C1P and the broader C1P signaling network will undoubtedly lead to a deeper understanding of fundamental cellular processes and may pave the way for the development of novel therapeutic strategies targeting sphingolipid metabolism.

structural characteristics of C2 Ceramide-1-phosphate

An In-depth Technical Guide on the Core Structural Characteristics of C2 Ceramide-1-Phosphate

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes. It is synthesized from ceramide through the action of ceramide kinase (CERK).[1][2] C1P, along with its precursor ceramide and its metabolic relative sphingosine-1-phosphate (S1P), forms a trio of interconnected signaling molecules that regulate cell fate, including proliferation, survival, inflammation, and migration.[1][2][3][4] The balance between the levels of these lipids is critical for maintaining cellular homeostasis.[4]

This guide focuses on this compound, a short-chain, cell-permeable analog of the endogenous lipid.[2] Due to its ability to cross cell membranes, this compound is an invaluable tool for researchers studying the intracellular signaling pathways and biological functions of C1P.

Core Structural and Chemical Properties

This compound is an N-acylsphingosine 1-phosphate where the N-acyl group is an acetyl group.[5] Its structure is composed of three key moieties: a sphingosine (B13886) backbone, a C2 acetyl group attached to the amino group at the C2 position, and a phosphate (B84403) group esterified to the C1 hydroxyl group.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | [(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | [5] |

| Molecular Formula | C20H40NO6P | [5][6] |

| Molecular Weight | 421.51 g/mol | [5][6][7] |

| CAS Number | 151729-55-4 | [6][7] |

| Synonyms | N-acetylsphingosine 1-phosphate, CerP(d18:1/2:0) | [5] |

| Lipid Class | Ceramide 1-phosphates [SP0205] | [5] |

Key Signaling Pathways

This compound, acting as a surrogate for endogenous C1P, has been shown to modulate several critical intracellular signaling cascades. Its effects are often contrary to those of ceramide, promoting cell survival and proliferation.[4][8]

Activation of Cytosolic Phospholipase A2 (cPLA₂) and Inflammatory Response

One of the most well-characterized functions of C1P is its role as a potent mediator of inflammatory responses.[2] It directly binds to and activates group IVA cytosolic phospholipase A₂ (cPLA₂α).[1][2][9] This activation is the rate-limiting step in the production of eicosanoids, such as prostaglandins.[2] The interaction occurs at a novel binding site within the C2 domain of cPLA₂α and is dependent on the presence of calcium ions.[8][10][11]

Caption: C1P and Ca²⁺ mediate the activation of cPLA₂α, leading to eicosanoid production.

Pro-Survival Signaling via PI3K/Akt Pathway

C1P promotes cell survival and proliferation by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][8] This activation leads to the phosphorylation and activation of Akt, which in turn stimulates the transcription factor NF-κB.[1] Activated NF-κB upregulates the expression of anti-apoptotic proteins such as Bcl-XL, thereby protecting the cell from apoptosis.[1][8]

Caption: C1P activates the PI3K/Akt pathway to promote cell survival and inhibit apoptosis.

Stimulation of Cell Migration via Putative Receptors

Studies have demonstrated that exogenously applied C1P can stimulate the migration of cells, particularly macrophages.[1][2] This effect is not replicated by increasing intracellular C1P levels, which strongly suggests the involvement of a specific cell-surface receptor.[2][12] It is proposed that C1P acts as an extracellular ligand, binding to a G-protein coupled receptor (GPCR), likely coupled to a Gi protein, to initiate the chemotactic response.[2][12]

References

- 1. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lipotype.com [lipotype.com]

- 5. N-acetylsphingosine 1-phosphate | C20H40NO6P | CID 15199918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. clinivex.com [clinivex.com]

- 8. caymanchem.com [caymanchem.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. The molecular basis of ceramide-1-phosphate recognition by C2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of ceramide-1-phosphate at the air-water solution interface in the absence and presence of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Endogenous Presence of Short-Chain Ceramide-1-Phosphates: A Technical Guide for Researchers

December 11, 2025

Abstract

This technical guide provides a comprehensive overview of the endogenous presence, quantification, and signaling roles of short-chain ceramide-1-phosphates (C1Ps). While short-chain C1Ps, such as C2, C6, and C8-C1P, are widely utilized as exogenous cell-permeable analogs in research, their natural occurrence and basal concentrations in mammalian cells and tissues are less well-documented. This guide summarizes the current state of knowledge, details the experimental protocols for their analysis, and illustrates their key signaling pathways. The content is intended for researchers, scientists, and drug development professionals working in the field of lipid signaling and therapy.

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a critical role in a multitude of cellular processes, including proliferation, survival, inflammation, and migration.[1][2] It is synthesized from ceramide through the action of ceramide kinase (CERK).[2] While endogenous ceramides (B1148491) typically possess long acyl chains (C16 and longer), synthetic short-chain C1Ps are valuable research tools due to their increased water solubility and cell permeability.[3]

The biological activities of exogenously added short-chain C1Ps have been extensively studied, revealing their potent signaling capabilities.[4] However, a comprehensive understanding of their endogenous counterparts is crucial for elucidating their physiological and pathophysiological relevance. This guide aims to consolidate the available information on the endogenous presence of short-chain C1Ps, provide detailed methodologies for their detection and quantification, and describe their downstream signaling cascades.

Quantitative Data on Endogenous Ceramide-1-Phosphate Levels

Direct quantitative data on the endogenous levels of short-chain ceramide-1-phosphates (C2, C6, C8-C1P) in mammalian cells and tissues are currently limited in the published literature. Most studies focus on the quantification of long-chain C1P species. However, some studies provide valuable context and a baseline for understanding the potential concentrations of these molecules.

One study reported the total C1P quantity in A549 human lung carcinoma cells to be approximately 6 picomoles per million cells.[5] The major endogenous C1P species identified were long-chain variants, specifically d(18:1/16:0) C1P, with smaller amounts of d(18:1/24:1) and d(18:1/24:0) C1P.[5]

While not focused on the phosphorylated forms, a study on mammalian cell lysates provided quantitative data for short-chain ceramides, the precursors to short-chain C1Ps. The limits of quantification for C2 and C6 ceramides were reported to be 2.5 fmol and 4.5 fmol, respectively.[6] This suggests that the endogenous pools of their phosphorylated derivatives, if present, would likely be in a similar low abundance range.

The following table summarizes the available quantitative data for ceramide and C1P species. It is important to note the distinction between the quantified molecule (ceramide vs. C1P) and its acyl chain length.

| Cell/Tissue Type | Molecule Quantified | Acyl Chain Length | Concentration/Amount | Citation |

| A549 Cells | Total Ceramide-1-Phosphate | Not specified (total) | ~6 pmol / 10^6 cells | [5] |

| A549 Cells | Ceramide-1-Phosphate | d(18:1/16:0) | Major species | [5] |

| A549 Cells | Ceramide-1-Phosphate | d(18:1/24:1) | Minority species | [5] |

| A549 Cells | Ceramide-1-Phosphate | d(18:1/24:0) | Minority species | [5] |

| Mammalian Cell Lysates | Ceramide (C2) | C2 | Limit of Quantification: 2.5 fmol | [6] |

| Mammalian Cell Lysates | Ceramide (C6) | C6 | Limit of Quantification: 4.5 fmol | [6] |

Experimental Protocols

Accurate quantification of short-chain C1Ps requires robust and sensitive analytical methods. The following sections detail established protocols for lipid extraction, quantification by mass spectrometry, and the measurement of ceramide kinase activity.

Lipid Extraction for Short-Chain C1P Analysis

This protocol is adapted from established methods for sphingolipid extraction and is suitable for the analysis of short-chain C1Ps from cultured cells.[7][8]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

1 M KCl

-

Internal standards (e.g., C17-C1P or other odd-chain C1P analogs)

-

Centrifuge

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass tube.

-

Internal Standard Spiking: Add a known amount of the internal standard to the cell suspension.

-

Monophasic Extraction: Add methanol and chloroform to the cell suspension to achieve a single-phase solvent system of chloroform:methanol:aqueous sample (typically in a ratio of 1:2:0.8, v/v/v).

-

Vortexing and Incubation: Vortex the mixture vigorously for 1-2 minutes and incubate at 48°C overnight. For shorter incubation, sonication can be employed.

-

Phase Separation: Add chloroform and 1 M KCl to break the single phase into a biphasic system. The final ratio should be approximately 2:2:1.8 of chloroform:methanol:aqueous phase.

-

Centrifugation: Centrifuge at low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.

-

Lower Phase Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or mobile phase).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high specificity and sensitivity for the quantification of short-chain C1Ps.[7][9]

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: A C18 reversed-phase column is commonly used. For polar lipids like C1Ps, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be effective.[7]

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids. The specific gradient will depend on the column and the specific short-chain C1Ps being analyzed.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-